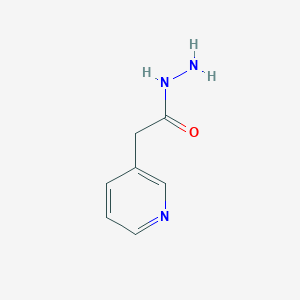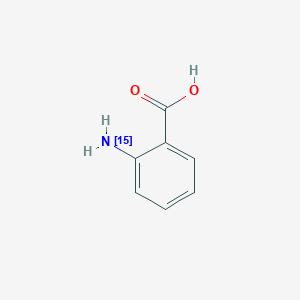
3-ブロモ-4-メチルアニリン
概要
説明
3-Bromo-4-methylaniline: is an organic compound with the molecular formula C7H8BrN . It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a bromine atom at the third position and a methyl group at the fourth position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
科学的研究の応用
Chemistry: 3-Bromo-4-methylaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals .
Biology and Medicine: In medicinal chemistry, it serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals .
作用機序
. The primary targets of this compound are not explicitly mentioned in the available literature. .
Mode of Action
It is known to participate in the synthesis of 1,7-dihalo tröger’s base isomers . This suggests that it may interact with other molecules through electrophilic aromatic substitution reactions, a common reaction type for aniline derivatives .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-Bromo-4-methylaniline. Factors such as temperature, pH, and the presence of other reactive species can affect its reactivity and stability .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylaniline typically involves the bromination of 4-methylaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is exothermic and requires careful control of temperature to avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of 3-Bromo-4-methylaniline can be achieved through a multi-step process involving nitration, reduction, and bromination. The nitration of toluene produces nitrotoluene, which is then reduced to 4-methylaniline. Finally, bromination of 4-methylaniline yields 3-Bromo-4-methylaniline .
化学反応の分析
Types of Reactions:
Substitution Reactions: 3-Bromo-4-methylaniline undergoes electrophilic aromatic substitution reactions due to the presence of the amino group, which is an activating group.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form amines.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid are used as reagents.
Reduction: Catalytic hydrogenation or the use of reducing agents like iron and hydrochloric acid.
Bromination: Bromine in acetic acid or other suitable solvents.
Major Products:
Nitration: Produces nitro derivatives.
Reduction: Produces primary amines.
Bromination: Produces polybrominated derivatives.
類似化合物との比較
4-Bromoaniline: Similar structure but lacks the methyl group.
2-Bromo-4-methylaniline: Bromine is positioned differently on the benzene ring.
Uniqueness: 3-Bromo-4-methylaniline is unique due to the combined presence of both bromine and methyl substituents, which influence its reactivity and applications in organic synthesis .
特性
IUPAC Name |
3-bromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-2-3-6(9)4-7(5)8/h2-4H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRXMMIBZRMKADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00228161 | |
| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7745-91-7 | |
| Record name | 3-Bromo-4-methylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7745-91-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Toluidine, 3-bromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007745917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromo-4-methylaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 3-bromo-4-methyl- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00228161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-p-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.916 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-Bromo-4-methylaniline in the synthesis of Gleevec?
A1: 3-Bromo-4-methylaniline serves as a crucial starting material in the synthesis of Gleevec. The research paper "Synthesis of Antitumor Drug Gleevec" outlines a synthetic route where 3-Bromo-4-methylaniline reacts with 4-(4-methyl-piperazin-1-ylmethyl)-benzoyl chloride via an amidation reaction. [] This reaction forms an intermediate compound, which further reacts with 4-Pyridin-3-yl-pyrimidin-2-ylamine through a substitution reaction to yield Gleevec.
Q2: Are there any advantages to using this particular synthetic route with 3-Bromo-4-methylaniline for Gleevec production?
A2: Yes, the research paper highlights several advantages of this synthetic approach. The authors state that using 3-Bromo-4-methylaniline in this specific reaction sequence allows for a "simple purifying operation, lower cost, and mild condition." [] These factors are highly desirable for industrial-scale production of pharmaceuticals like Gleevec.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B27522.png)


![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B27525.png)

![8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B27527.png)






